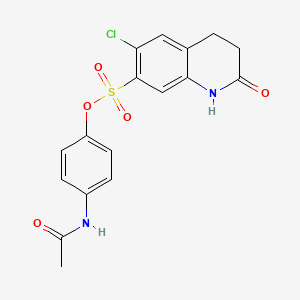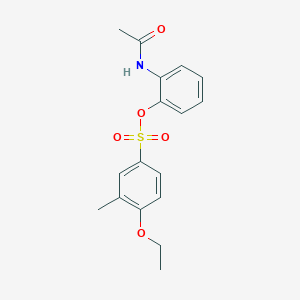
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate, also known as AEBSF, is a serine protease inhibitor widely used in biochemical and biological research. It is a white crystalline powder that is soluble in water and has a molecular weight of 313.38 g/mol. AEBSF is a derivative of 4-aminobenzenesulfonamide and is commonly used to inhibit serine proteases in cell lysates, biological fluids, and tissue extracts.
Mechanism of Action
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue in the catalytic triad. This prevents the protease from cleaving peptide bonds and inhibits its activity. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.
Biochemical and Physiological Effects:
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has been used to study the role of serine proteases in a wide range of biological processes, including blood coagulation, fibrinolysis, inflammation, and cell signaling. It has been shown to inhibit the activity of serine proteases involved in these processes and has been used to elucidate their mechanism of action. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has also been used to study the role of serine proteases in disease states, such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is a widely used serine protease inhibitor that has several advantages for lab experiments. It is stable in solution and can be stored at room temperature for extended periods. It is also relatively inexpensive compared to other serine protease inhibitors. However, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has some limitations, including its irreversible binding to serine proteases, which can limit its use in some experiments. Additionally, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate can inhibit other enzymes, such as cysteine proteases, at high concentrations, which can lead to nonspecific effects.
Future Directions
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has several potential future directions for research. One area of interest is the development of more selective serine protease inhibitors that can target specific enzymes or pathways. Another area of interest is the use of 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate in drug discovery, as serine proteases are important drug targets for a wide range of diseases. Additionally, 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate could be used in the development of diagnostic assays for serine protease activity in biological samples.
Synthesis Methods
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate can be synthesized using a multistep process starting from 4-aminobenzenesulfonamide. The first step involves the reaction of 4-aminobenzenesulfonamide with ethyl 4-bromobutyrate in the presence of sodium hydride to form ethyl 4-(4-aminophenylsulfonamido)butyrate. This intermediate is then reacted with 3-methylbenzene-1-sulfonyl chloride in the presence of triethylamine to form 2-acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate.
Scientific Research Applications
2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is widely used in biochemical and biological research as a serine protease inhibitor. Serine proteases are a family of enzymes that play a crucial role in a wide range of biological processes, including blood coagulation, fibrinolysis, inflammation, and cell signaling. 2-Acetamidophenyl 4-ethoxy-3-methylbenzene-1-sulfonate inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme, thereby preventing the cleavage of peptide bonds.
properties
IUPAC Name |
(2-acetamidophenyl) 4-ethoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-22-16-10-9-14(11-12(16)2)24(20,21)23-17-8-6-5-7-15(17)18-13(3)19/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYLUNZUEUKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)
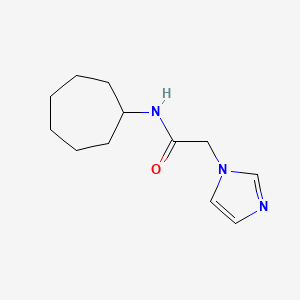
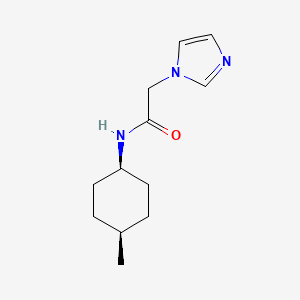
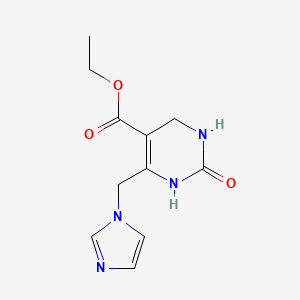
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
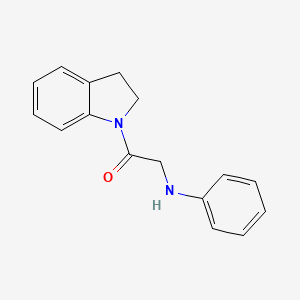
![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7496663.png)
